1-(2-甲基丁-2-基)哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-(2-Methylbutan-2-yl)piperazine is not directly mentioned in the provided papers. However, the papers discuss various piperazine derivatives, which are important in medicinal chemistry and pharmaceutical research due to their biological activities. Piperazine derivatives are synthesized through different methods and have been evaluated for their potential as antidepressants, antibacterial agents, and anti-malarial agents .

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds involves Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich’s reaction . Another example is the synthesis of 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine, which uses a 1,3-dipolar cycloaddition reaction . These methods highlight the versatility of piperazine chemistry and the ability to introduce various functional groups to modify the compound's properties.

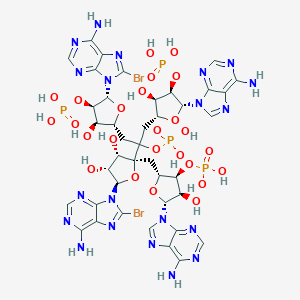

Molecular Structure Analysis

The molecular structures of synthesized piperazine derivatives are confirmed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry. These techniques provide detailed information about the molecular framework and the nature of substituents attached to the piperazine core . The crystal structures of certain piperazine derivatives have also been reported, revealing insights into the conformation and intermolecular interactions that may influence biological activity .

Chemical Reactions Analysis

Piperazine derivatives undergo a range of chemical reactions, which are essential for their synthesis and modification. The reactions include condensation, cyclization, Mannich’s reaction, 1,3-dipolar cycloaddition, and others. These reactions allow for the introduction of various substituents, which can significantly alter the biological activity of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by the nature of the substituents attached to the piperazine ring. These properties are crucial for the compound's solubility, stability, and overall pharmacokinetic profile. The papers provided do not detail the specific physical and chemical properties of the compounds studied, but such properties are typically assessed in the context of drug development .

Relevant Case Studies

The papers discuss the evaluation of piperazine derivatives for various biological activities. For example, certain derivatives have been investigated for their antidepressant activities using Porsolt’s behavioral despair test and for their antianxiety activity using the plus maze method . Other derivatives have been studied for their antibacterial and cytotoxic activities against different bacterial strains and cell lines, with some showing potent biofilm inhibition and MurB enzyme inhibition . Additionally, some piperazine derivatives have been screened for their antimicrobial activities, with certain compounds exhibiting excellent antibacterial and antifungal activities . These case studies demonstrate the potential therapeutic applications of piperazine derivatives.

科学研究应用

治疗应用

哌嗪及其衍生物是跨越各类治疗领域的药物设计核心,包括抗精神病药、抗组胺药、抗抑郁药、抗癌药、抗病毒药和抗炎药等。哌嗪骨架的多功能性允许设计具有显著药代动力学和药效学性质的分子,从而增强其药用潜力(A. Rathi、R. Syed、Han-Seung Shin 和 Rahul V. Patel,2016 年)。哌嗪环上取代基的修饰在决定这些化合物的治疗有效性方面起着至关重要的作用。

抗分枝杆菌活性

哌嗪衍生物已显示出对结核分枝杆菌(MTB)的显着活性,包括多药耐药(MDR)和极端耐药(XDR)菌株。这突出了哌嗪作为开发抗分枝杆菌剂的重要组成部分的作用。基于哌嗪的有效抗结核分子的设计、原理和构效关系(SAR)已被广泛研究,为药剂师在开发新的抗分枝杆菌药物方面提供了宝贵的见解(P. Girase、Sanjeev Dhawan、Vishal Kumar、S. Shinde、M. Palkar 和 R. Karpoormath,2020 年)。

药效团应用

哌嗪由于其广泛的药理活性而成为许多上市药物的核心结构。它一直是合成具有增强药用应用的衍生物的重点。对哌嗪和吗啉类似物的研究显示出广泛的有效药效团活性,突显了人们对这些药用化学支架的持续兴趣(Al-Ghorbani Mohammed、A. Begum、S. V. M. Zabiulla 和 S. Khanum,2015 年)。

靶向药物开发

Macozinone (PBTZ169) 在结核病治疗中的开发是哌嗪-苯并噻嗪酮衍生物正在进行临床研究的一个主要例子。该化合物靶向对结核分枝杆菌细胞壁合成至关重要的脱卡普伦基磷酸核糖氧化酶 DprE1,展示了哌嗪衍生物在靶向药物开发中的潜力(V. Makarov 和 K. Mikušová,2020 年)。

未来方向

The future directions in the study of piperazine derivatives, including 1-(2-Methylbutan-2-yl)piperazine, involve further exploration of their synthesis methods and potential applications. Recent developments focus on the synthesis of piperazine derivatives, published between 2015 and 2020 . Furthermore, the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents have been explored .

作用机制

Target of Action

Piperazine derivatives are known to interact with a wide range of biological targets due to their conformational flexibility and the presence of polar nitrogen atoms .

Mode of Action

Piperazine derivatives are known to interact with their targets through hydrogen bond formation, facilitated by the nitrogen atoms in the piperazine ring . This interaction can lead to changes in the target’s function, potentially influencing various biological processes .

Biochemical Pathways

Piperazine derivatives have been associated with a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .

Pharmacokinetics

Piperazine derivatives are known to have good water solubility and bioavailability due to the presence of nitrogen atoms in the piperazine ring . These properties can influence the compound’s pharmacokinetic profile, affecting its absorption and distribution within the body .

Result of Action

Piperazine derivatives have been associated with a wide range of biological activities, including anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . These effects suggest that 1-(Tert-pentyl)piperazine may have diverse impacts at the molecular and cellular levels .

Action Environment

The action of 1-(Tert-pentyl)piperazine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially influencing its interaction with targets . Additionally, the presence of other molecules in the environment can impact the compound’s stability and efficacy .

属性

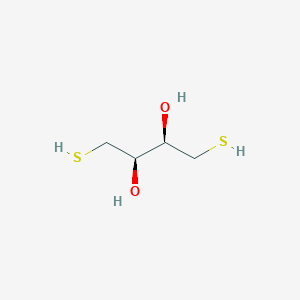

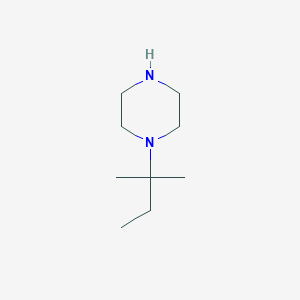

IUPAC Name |

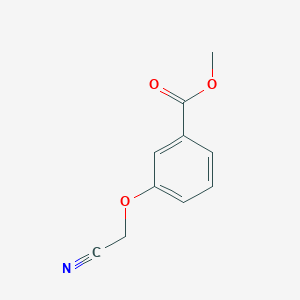

1-(2-methylbutan-2-yl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-4-9(2,3)11-7-5-10-6-8-11/h10H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNTQDSJCTVCNPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)N1CCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593062 |

Source

|

| Record name | 1-(2-Methylbutan-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methylbutan-2-yl)piperazine | |

CAS RN |

147539-55-7 |

Source

|

| Record name | 1-(2-Methylbutan-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。